4,6,8-Trimethylnon-2-ene
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Overview
Description
4,6,8-Trimethylnon-2-ene is an organic compound with the molecular formula C12H24. It is an alkene characterized by the presence of a double bond at the second carbon atom and methyl groups at the fourth, sixth, and eighth positions. This compound is part of the nonene family and is known for its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,8-Trimethylnon-2-ene typically involves the alkylation of nonene with methyl groups. One common method is the catalytic hydrogenation of 4,6,8-trimethyl-2-nonene using a nickel catalyst under high pressure and temperature conditions . Another approach involves the use of mixed acids for nitration followed by catalytic hydrogenation to introduce the methyl groups .
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic processes. The use of nickel or palladium catalysts is common, and the reactions are carried out in high-pressure reactors to ensure efficient conversion and high yield .
Chemical Reactions Analysis
Types of Reactions
4,6,8-Trimethylnon-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions typically involve the hydrogenation of the double bond to form saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a nickel or palladium catalyst is commonly used.
Substitution: Halogenation reactions often use chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Formation of 4,6,8-trimethylnonan-2-ol, 4,6,8-trimethylnonan-2-one, or 4,6,8-trimethylnonanoic acid.
Reduction: Formation of 4,6,8-trimethylnonane.
Substitution: Formation of halogenated derivatives such as 4,6,8-trimethyl-2-chlorononane.
Scientific Research Applications
4,6,8-Trimethylnon-2-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role as a metabolite in cancer metabolism.
Medicine: Investigated for its potential therapeutic properties and interactions with biological systems.
Mechanism of Action
The mechanism of action of 4,6,8-Trimethylnon-2-ene involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a metabolite influencing metabolic pathways, particularly in cancer cells. The exact molecular targets and pathways are still under investigation, but it is known to affect amino acid and carbohydrate metabolism .
Comparison with Similar Compounds
Similar Compounds
2-Nonene, 4,6,8-trimethyl: Similar in structure but differs in the position of the double bond.
1-Nonene, 4,6,8-trimethyl: Another isomer with the double bond at the first carbon atom.
Uniqueness
4,6,8-Trimethylnon-2-ene is unique due to its specific double bond position and the arrangement of methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various chemical syntheses and industrial applications .
Properties
CAS No. |
109572-71-6 |
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Molecular Formula |
C12H24 |
Molecular Weight |
168.32 g/mol |
IUPAC Name |
4,6,8-trimethylnon-2-ene |
InChI |
InChI=1S/C12H24/c1-6-7-11(4)9-12(5)8-10(2)3/h6-7,10-12H,8-9H2,1-5H3 |
InChI Key |
LXWJHTNMVCPDHG-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C)CC(C)CC(C)C |
Origin of Product |
United States |
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